molecular formula C13H12N2O B596970 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 154283-98-4

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B596970
CAS No.: 154283-98-4
M. Wt: 212.252
InChI Key: YGTMIZFIXYNQSN-UHFFFAOYSA-N
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Description

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3,4-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: This compound has a similar fused ring system but differs in the position and type of functional groups.

    1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine ring but have different substituents and structural features.

Uniqueness

4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific fused ring system and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-phenyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-11-7-4-8-15(11)12(9-14-13)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTMIZFIXYNQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C=CC=C2C(=O)N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856055
Record name 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154283-98-4
Record name 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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